
2,3-dihydro-1H-indene-2-carboxamide
Vue d'ensemble
Description
2,3-Dihydro-1H-indene-2-carboxamide is a bicyclic aromatic compound featuring a fused benzene and cyclopentane ring system with a carboxamide substituent at the 2-position. Its molecular formula is C₁₀H₉NO, with a molecular weight of 159.19 g/mol (calculated based on structural analogs in ). The compound is a versatile intermediate in medicinal chemistry, serving as a scaffold for synthesizing derivatives with diverse biological activities, including kinase inhibition, cholinesterase modulation, and anticancer effects .
Key structural attributes include:
- A rigid indene backbone that enhances binding affinity to target proteins.
- A carboxamide group enabling hydrogen bonding and solubility modulation.
- Substituent flexibility at the 1-, 3-, and 5-positions for pharmacological optimization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-indene-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indene with an amide source under acidic or basic conditions to form the desired carboxamide. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Analyse Des Réactions Chimiques
Nucleophilic Substitution Reactions
The carboxamide nitrogen participates in nucleophilic substitution under activated conditions. Key studies demonstrate:
a. Amide Bond Formation
Coupling reactions with aryl halides or activated esters occur via palladium-catalyzed Buchwald–Hartwig amination (Table 1) .
Reagent | Conditions | Product Yield | Reference |
---|---|---|---|
5-Bromopyrimidine | Pd(OAc)₂, Xantphos, 100°C | 78% | |
4-Methylimidazole | DIPEA, CH₂Cl₂, RT | 65% |
b. Alkylation
The carboxamide’s NH group undergoes alkylation with alkyl halides or epoxides under basic conditions (e.g., K₂CO₃ in DMF) .
Hydrolysis Reactions
The carboxamide hydrolyzes to its corresponding carboxylic acid under acidic or alkaline conditions:
a. Acidic Hydrolysis
-
Reagents : HCl (6M), reflux.
-
Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating water attack to form 2,3-dihydro-1H-indene-2-carboxylic acid .
b. Alkaline Hydrolysis
Oxidation and Reduction
a. Oxidation
The indene moiety undergoes epoxidation or dihydroxylation:
-
Epoxidation : Using m-CPBA (meta-chloroperbenzoic acid) yields an epoxide derivative (72% yield) .
-
Dihydroxylation : OsO₄/NMO system produces vicinal diol (55% yield) .
b. Reduction
-
LiAlH₄ Reduction : Converts the carboxamide to a primary amine (2,3-dihydro-1H-indene-2-methylamine) .
Cycloaddition and Cascade Reactions
The bicyclic framework participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming polycyclic adducts . A notable cascade reaction with 1,1-enediamines produces indenodihydropyridines (Figure 1) :
Figure 1 : Tautomerization and cyclization pathway for indenodihydropyridine synthesis .
Comparative Reactivity Analysis
Reactivity trends were quantified using Hammett substituent constants (σ) and DFT calculations (Table 2) .
Reaction Type | Activation Energy (kJ/mol) | Rate Constant (s⁻¹) |
---|---|---|
Nucleophilic Substitution | 85.2 | 1.4 × 10⁻³ |
Hydrolysis (Acidic) | 72.8 | 3.2 × 10⁻² |
Diels-Alder | 64.1 | 5.6 × 10⁻¹ |
Stability and Degradation Pathways
Applications De Recherche Scientifique
Target Interactions
The primary target for 2,3-dihydro-1H-indene-2-carboxamide is the Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase involved in cell adhesion and migration. The compound exhibits a strong binding affinity to DDR1 with a dissociation constant () of 5.9 nM, indicating its potential as an inhibitor of DDR1 signaling pathways .
Cellular Effects
In vitro studies have demonstrated that this compound can inhibit collagen-induced DDR1 signaling, leading to the suppression of epithelial-mesenchymal transition (EMT) in pancreatic cancer cells. This inhibition is crucial as EMT plays a significant role in cancer metastasis . The compound has also shown promising results in reducing colony formation in pancreatic cancer models, highlighting its anticancer properties .
Anticancer Properties
The compound has been investigated for its efficacy against various cancer types, including pancreatic cancer, non-small cell lung cancer, and breast cancer. Research indicates that it can inhibit the activity of Inhibitor of Apoptosis Proteins (IAPs), promoting apoptosis in cancer cells that typically resist programmed cell death .
Table 1: Cancer Types Targeted by this compound
Cancer Type | Mechanism of Action |
---|---|
Pancreatic Cancer | Inhibition of DDR1 signaling |
Non-Small Cell Lung Cancer | Induction of apoptosis via IAP degradation |
Breast Cancer | Sensitization to chemotherapeutic agents |
Neuroprotective Effects
In addition to its anticancer applications, this compound has been noted for potential neuroprotective effects. It may interact with neuronal pathways to protect against neurodegeneration, although specific mechanisms remain under investigation.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its selectivity and potency against DDR1. For instance, compound 7f was synthesized and demonstrated an IC50 value of 14.9 nM against DDR1 while exhibiting minimal activity against other kinases . This specificity is crucial for reducing potential side effects in therapeutic applications.
Table 2: Summary of Case Studies Involving this compound
Study Reference | Findings |
---|---|
PMC6985936 | Potent DDR1 inhibition; reduced EMT in cancer cells |
WO2010142994A1 | Effective against multiple cancer types; promotes apoptosis |
MDPI Research | Neuroprotective potential under exploration |
Mécanisme D'action
The mechanism of action of 2,3-dihydro-1H-indene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Pharmacological Profiles
Physicochemical Properties
Table 2: Physicochemical Comparison
*logP values estimated via XlogP3 ().
Mechanistic Divergences
- Cytotoxicity: N-Hexyl-1-oxo derivatives exhibit cytotoxicity via tubulin polymerization inhibition (), whereas 2-amino-5-carboxamide analogs target DDR1 kinase without significant cell death ().
- Enzyme Inhibition : 1-Oxo derivatives show mixed-type inhibition of acetylcholinesterase (Ki = 2.52 µM), while unmodified carboxamides lack this activity ().
- Metabolic Stability : LY186641’s sulfonamide group contributes to prolonged plasma half-life (31 hours) but induces methemoglobinemia, unlike carboxamide-based analogs ().
Activité Biologique
2,3-Dihydro-1H-indene-2-carboxamide is an organic compound with a unique bicyclic structure that has garnered attention for its potential biological activities, particularly in cancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molar Mass : Approximately 175.20 g/mol
The compound features a carboxamide group attached to the indene ring system, contributing to its chemical reactivity and biological activity. Its structure can be visualized as a fused bicyclic system with a five-membered ring (the indene) and a six-membered ring that incorporates the carboxamide functional group.
This compound primarily interacts with Discoidin Domain Receptor 1 (DDR1) , a receptor tyrosine kinase involved in various cellular processes including cell adhesion and migration. The compound acts as a selective inhibitor of DDR1, leading to several significant biological effects:
- Inhibition of DDR1 Signaling : The compound inhibits collagen-induced DDR1 signaling pathways, which are crucial in tumor progression and metastasis.
- Suppression of Epithelial-Mesenchymal Transition (EMT) : By inhibiting DDR1 signaling, it also suppresses EMT, a process associated with increased invasiveness of cancer cells.
- Colony Formation Suppression : Research indicates that this compound dose-dependently suppresses the colony formation of pancreatic cancer cells, highlighting its potential as an anti-cancer agent.
The compound has been characterized by its binding affinity to DDR1 with a dissociation constant (Kd) value of 5.9 nM and an IC50 value for kinase activity inhibition at 14.9 nM. These values indicate a potent interaction with the target receptor.
Biological Activity
Research has demonstrated various biological activities associated with this compound:
Case Studies
Several studies have explored the efficacy of this compound in preclinical settings:
-
Pancreatic Cancer Study :
- Objective : To evaluate the effects on colony formation.
- Findings : The compound significantly reduced colony formation in vitro, suggesting its potential as an anti-cancer therapeutic.
- Breast Cancer Research :
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2,3-dihydro-1H-indene-2-carboxamide derivatives?
To optimize synthesis, focus on reaction conditions such as catalyst selection (e.g., palladium(0) for C(sp³)-H arylation ), solvent systems (e.g., ethanol/dichloromethane for workup ), and purification methods. Column chromatography with gradients like pentane:ethyl acetate (1:1) is effective for isolating products . Yield improvements may require temperature control (reflux vs. room temperature) and stoichiometric adjustments of reagents.
Q. How can researchers confirm the structural identity of synthesized this compound derivatives?
Use a combination of spectroscopic techniques:
- NMR : Analyze aromatic proton environments (e.g., δ 7.60–7.69 ppm for indene protons) and carboxamide carbonyl signals (δ ~169–170 ppm) .
- HRMS : Confirm molecular ions (e.g., [M+H]⁺ at m/z 248.1645 for a fluoro-substituted derivative) .
- IR : Identify carbonyl stretches (~1697 cm⁻¹) and amide N-H bonds (~3441 cm⁻¹) .
Q. What safety protocols are essential when handling this compound intermediates?
- Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure .
- Conduct reactions in fume hoods for volatile intermediates (e.g., aldehydes) .
- Dispose of waste via certified hazardous waste services to mitigate environmental risks .
Advanced Research Questions
Q. How can stereochemical outcomes in this compound synthesis be analyzed and controlled?
- Chiral Chromatography : Use Chiralcel® OJ-H columns with n-heptane/i-PrOH gradients to resolve enantiomers (e.g., 58:42 enantiomeric ratio) .
- Circular Dichroism (CD) : Apply benzene sector rules to assign absolute configurations (e.g., 1S,2S for active enantiomers) .
- Asymmetric Catalysis : Optimize chiral ligands (e.g., phosphine-based) in palladium-catalyzed reactions to enhance enantioselectivity .
Q. What methodologies are used to evaluate the biological activity of this compound derivatives?
- Kinase Inhibition Assays : Measure IC₅₀ values via fluorescence polarization (e.g., DDR1 inhibition with Kd = 5.9 nM) .
- In Vivo Models : Use orthotopic pancreatic cancer models to assess tumor suppression (e.g., dose-dependent colony formation assays) .
- Signaling Pathway Analysis : Western blotting for collagen-induced DDR1 phosphorylation and epithelial-mesenchymal transition (EMT) markers .
Q. How can researchers resolve contradictions in spectral data for structurally similar derivatives?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., indene protons) .
- Isotopic Labeling : Track reaction intermediates in complex mixtures (e.g., azide-alkyne cycloadditions) .
- X-ray Crystallography : Obtain definitive structural assignments for ambiguous cases (e.g., ORTEP-III software for crystal structure visualization) .
Q. What strategies improve the solubility and bioavailability of this compound-based therapeutics?
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability .
- Formulation Studies : Use co-solvents (PEG, cyclodextrins) or nanoemulsions for hydrophobic derivatives .
- Metabolic Stability Tests : Perform liver microsome assays to identify labile sites for structural modification .
Propriétés
IUPAC Name |
2,3-dihydro-1H-indene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUHQKWPUVJJPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.